Cas no 618389-53-0 (ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate)

Ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate is a synthetic flavonoid derivative with potential applications in pharmaceutical and materials research. The compound features a 4-chlorophenyl-substituted chromen-4-one core, coupled with an ethoxypropanoate side chain, which enhances its solubility and reactivity for further functionalization. Its structural framework suggests utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting inflammation or oxidative stress pathways. The presence of the chlorophenyl group may contribute to increased stability and binding affinity in biological systems. This compound is suitable for exploratory studies in medicinal chemistry and as a precursor for advanced heterocyclic derivatives. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate structure
618389-53-0 structure
商品名:ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate
CAS番号:618389-53-0
MF:C20H17ClO5
メガワット:372.798985242844
CID:5555416

ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)propanoate
    • ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate
    • インチ: 1S/C20H17ClO5/c1-3-24-20(23)12(2)26-15-8-9-16-18(10-15)25-11-17(19(16)22)13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3
    • InChIKey: XEROLFKFZWAENC-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)C(OC1=CC=C2C(=C1)OC=C(C1=CC=C(Cl)C=C1)C2=O)C

ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3139-0856-25mg
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
25mg
$109.0 2023-07-29
Life Chemicals
F3139-0856-1mg
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
1mg
$54.0 2023-07-29
Life Chemicals
F3139-0856-15mg
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
15mg
$89.0 2023-07-29
Life Chemicals
F3139-0856-20mg
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
20mg
$99.0 2023-07-29
Life Chemicals
F3139-0856-40mg
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
40mg
$140.0 2023-07-29
Life Chemicals
F3139-0856-10mg
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
10mg
$79.0 2023-07-29
Life Chemicals
F3139-0856-2μmol
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
2μmol
$57.0 2023-07-29
Life Chemicals
F3139-0856-10μmol
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
10μmol
$69.0 2023-07-29
Life Chemicals
F3139-0856-3mg
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
3mg
$63.0 2023-07-29
Life Chemicals
F3139-0856-4mg
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
618389-53-0 90%+
4mg
$66.0 2023-07-29

ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate 関連文献

ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoateに関する追加情報

Professional Introduction to Ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate (CAS No. 618389-53-0)

Ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate, a compound with the chemical identifier CAS No. 618389-53-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of chromen derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates several key functional groups, including an ester moiety and a chromen scaffold, which contribute to its unique chemical properties and biological interactions.

The chromen core of ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate is particularly noteworthy, as it has been extensively studied for its pharmacological effects. Chromenes are known for their ability to modulate various biological pathways, making them valuable candidates for therapeutic intervention. The presence of a 4-chlorophenyl group in the structure further enhances its pharmacological profile by introducing lipophilicity and electronic properties that can influence receptor binding and metabolic stability.

In recent years, there has been a growing interest in chromen derivatives as potential anti-inflammatory, antioxidant, and anticancer agents. The specific arrangement of functional groups in ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate suggests that it may exhibit these properties. For instance, the ester group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity. Additionally, the chromen ring system can engage in π-stacking interactions with biological targets, further enhancing its binding efficacy.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 7-yloxy group into the chromen ring is a critical step, as it modifies the electronic distribution of the molecule and can significantly impact its biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently.

Recent studies have highlighted the potential of chromen derivatives in modulating enzyme activity and inhibiting pathological pathways associated with various diseases. For example, research has demonstrated that certain chromenes can inhibit kinases and other enzymes involved in cancer progression. The structural features of ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate, particularly the combination of the chromen core and the ester group, make it a promising candidate for further investigation in this context.

The pharmacokinetic properties of this compound are also of great interest. The ester group can undergo hydrolysis in vivo, potentially leading to bioactive metabolites that contribute to its therapeutic effects. Additionally, the lipophilicity imparted by the 4-chlorophenyl group may influence its absorption and distribution within the body. These factors must be carefully considered during drug development to optimize efficacy and minimize side effects.

In vitro studies have begun to explore the biological activity of ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes and cell lines relevant to cancer research. These findings are encouraging and warrant further investigation into its potential as a lead compound for novel therapeutics. Collaborative efforts between synthetic chemists and biochemists are essential to elucidate the mechanisms of action and optimize the pharmacological profile of this compound.

The development of new pharmaceuticals relies heavily on understanding the structure-activity relationships (SAR) of potential drug candidates. The diverse array of functional groups in ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate provides numerous opportunities for structural modification to enhance its biological activity and pharmacokinetic properties. By systematically varying substituents on the chromen ring and ester moiety, researchers can fine-tune the molecule's interactions with biological targets.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and specificity of compounds like ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate. These methods allow researchers to visualize how the molecule interacts with potential targets at an atomic level, providing insights into how structural modifications can improve efficacy.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Clinical trials may be conducted to evaluate its safety and efficacy in humans once sufficient preclinical data is gathered. The collaboration between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in bringing this promising compound from laboratory research to clinical use.

In conclusion, Ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate (CAS No. 618389-53-0) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a valuable candidate for further research into anti-inflammatory, antioxidant, and anticancer therapies. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing innovative treatments for various diseases.

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